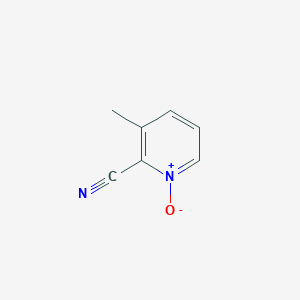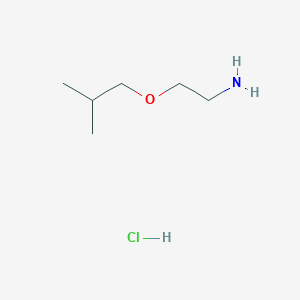
2-氰基-3-甲基吡啶 1-氧化物
概述
描述
2-Cyano-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, featuring a cyano group (-CN) and a methyl group (-CH3) attached to the pyridine ring, along with an oxide group (-O) at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
科学研究应用
2-Cyano-3-methylpyridine 1-oxide is used in various scientific research applications, including:
-
Chemistry
- As a building block in the synthesis of more complex heterocyclic compounds.
- In the study of reaction mechanisms and pathways .
-
Biology
-
Medicine
-
Industry
作用机制
Mode of Action
It’s worth noting that cyano and pyridine groups in organic compounds often participate in various chemical reactions, suggesting that 2-cyano-3-methylpyridine 1-oxide could interact with its targets through these functional groups .
Action Environment
The compound is a solid at room temperature and should be stored in a dry environment . Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its action, efficacy, and stability .
生化分析
Biochemical Properties
2-Cyano-3-methylpyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This interaction is crucial for the conversion of nitriles into more reactive and useful compounds in biochemical pathways.
Cellular Effects
The effects of 2-Cyano-3-methylpyridine 1-oxide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Cyano-3-methylpyridine 1-oxide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . This inhibition can lead to altered metabolic profiles and potential drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-3-methylpyridine 1-oxide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under dry, room temperature conditions but may degrade over extended periods or under specific environmental conditions
Dosage Effects in Animal Models
The effects of 2-Cyano-3-methylpyridine 1-oxide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic processes or providing protective effects against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, or other systemic effects . Understanding the dosage-response relationship is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-Cyano-3-methylpyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and nitrilases, influencing the metabolic flux and levels of various metabolites . These interactions can lead to the formation of reactive intermediates or the detoxification of harmful compounds, depending on the specific pathway and context.
Transport and Distribution
Within cells and tissues, 2-Cyano-3-methylpyridine 1-oxide is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 2-Cyano-3-methylpyridine 1-oxide within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-Cyano-3-methylpyridine 1-oxide is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
-
Oxidation of 3-Methylpyridine-2-carbonitrile
-
Oxidation using m-Chloroperbenzoic acid (mCPBA)
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, m-Chloroperbenzoic acid.
Conditions: Room temperature, overnight stirring.
Products: 2-Cyano-3-methylpyridine 1-oxide.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile used.
Products: Substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
-
3-Methylpyridine
- Lacks the cyano and oxide groups.
- Used as a precursor in the synthesis of various pyridine derivatives .
-
2-Cyano-3-methylpyridine
- Lacks the oxide group.
- Used in similar applications but with different reactivity and properties .
Uniqueness
2-Cyano-3-methylpyridine 1-oxide is unique due to the presence of both the cyano and oxide groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYVTPSEMLVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)


![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)




![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)

![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
